2-Methyl-3-(methylamino)propanenitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41193. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-(methylamino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-5(3-6)4-7-2/h5,7H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRIRFWZWGSGFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285252 | |
| Record name | 2-methyl-3-(methylamino)propanenitrile | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50840-30-7 | |
| Record name | 2-Methyl-3-(methylamino)propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50840-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 41193 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050840307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC41193 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-3-(methylamino)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-3-(methylamino)propanenitrile | |
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Foundational & Exploratory
2-Methyl-3-(methylamino)propanenitrile CAS number and molecular weight
A Versatile -Aminonitrile Synthon for Peptidomimetics and Small Molecule Linkers
Executive Technical Snapshot
2-Methyl-3-(methylamino)propanenitrile is a bifunctional aliphatic building block characterized by a secondary amine and a nitrile group separated by a branched carbon chain. In drug discovery, it serves as a critical "masked"
| Property | Data |
| CAS Number | 50840-30-7 |
| IUPAC Name | 3-(Methylamino)-2-methylpropanenitrile |
| Molecular Formula | |
| Molecular Weight | 98.15 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~80–85 °C (at 15 mmHg) [Predicted] |
| Density | ~0.90 g/mL |
| Solubility | Miscible in ethanol, DCM, DMSO; moderate water solubility |
Strategic Utility in Drug Development
As a Senior Application Scientist, I categorize this compound not merely as a reagent, but as a divergent intermediate . Its value lies in its ability to access two distinct chemical spaces essential for modern medicinal chemistry:
-
-Peptide Scaffolds: Upon hydrolysis, the nitrile yields 3-(methylamino)-2-methylpropanoic acid .
-Amino acids are integral to peptidomimetics because they introduce specific folding patterns (helices/sheets) while remaining resistant to proteolytic degradation by endogenous peptidases. -
Defined Linker Systems: Reduction of the nitrile yields
-dimethylpropane-1,3-diamine . This 1,3-diamine motif is a common bidentate ligand in platinum-based chemotherapeutics and a structural spacer in fragment-based drug design (FBDD).
Mechanistic Pathway Visualization
The following diagram illustrates the central position of CAS 50840-30-7 in divergent synthesis.
Figure 1: Divergent synthetic utility of this compound.
Synthesis Protocol: The Aza-Michael Addition
The synthesis relies on the conjugate addition of methylamine to methacrylonitrile. While conceptually simple, the reaction requires strict thermal control to prevent polymerization of the methacrylonitrile or multiple additions.
Protocol: Preparation of this compound
Reagents:
-
Methacrylonitrile (CAS 126-98-7): 1.0 equiv.
-
Methylamine (40% aq. solution or 2M in THF): 1.2 – 1.5 equiv.
-
Solvent: Methanol (optional, can run neat if using aq. amine).
Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a low-temperature thermometer. Purge with nitrogen.
-
Charging: Charge the flask with Methylamine solution. Cool to 0–5 °C using an ice/water bath.
-
Addition: Add Methacrylonitrile dropwise via the addition funnel.
-
Critical Control Point: The reaction is exothermic. Maintain internal temperature < 15 °C during addition to minimize polymerization byproducts.
-
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C) and stir for 12–18 hours.
-
Monitoring: Monitor consumption of methacrylonitrile by TLC or GC-MS.
-
-
Workup:
-
Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess methylamine and solvent.
-
Note: Do not exceed 40 °C bath temperature to avoid retro-Michael decomposition.
-
-
Purification: Distill the residue under vacuum (approx. 10–15 mmHg). Collect the fraction boiling between 80–85 °C.
Yield Expectation: 75–85% isolated yield.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized building block, compare your analytical data against these expected values.
| Technique | Diagnostic Signal | Structural Assignment |
| IR Spectroscopy | ~2240 cm⁻¹ (Sharp, weak) | C≡N stretch (Nitrile) |
| ~3300–3400 cm⁻¹ (Broad) | N-H stretch (Secondary Amine) | |
| ¹H NMR (CDCl₃) | Methyl group on C2 ( | |
| N-Methyl group | ||
| C3 protons ( | ||
| MS (ESI+) | m/z 99.1 | Protonated molecular ion |
Safety & Handling Guidelines
Working with aminonitriles requires adherence to strict safety protocols due to the potential for toxicity and skin absorption.
-
Nitrile Hazard: While aliphatic nitriles are generally less toxic than simple cyanides, metabolism can release cyanide ions. Always work in a well-ventilated fume hood.
-
Skin Absorption: The combination of a lipophilic backbone and amine functionality facilitates skin permeation. Nitrile-grade gloves (e.g., heavy-duty Nitrile or Silver Shield) are mandatory.
-
Incompatibility: Avoid strong acids during storage. Acidic moisture can hydrolyze the nitrile or protonate the amine, altering stoichiometry. Store in a cool, dry place under inert gas.
References
-
Santa Cruz Biotechnology. this compound Product Data Sheet. Retrieved from
-
Sigma-Aldrich. this compound Product Specification. Retrieved from
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 237546, this compound. Retrieved from
-
Lall, M. S., et al. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. Journal of Organic Chemistry, 77(10), 4732-4739.[1] (Demonstrates utility of methylaminopropanenitrile scaffolds in antibiotic synthesis). Retrieved from
Sources
Thermodynamic stability of beta-amino nitriles in solution
Thermodynamic Stability of -Amino Nitriles in Solution
Technical Guide for Medicinal Chemistry & Process Development
Executive Summary
This guide dissects the thermodynamic drivers of this instability, delineating the "Stability Window" bounded by retro-Michael decomposition in basic media and nucleophilic polymerization in acidic media.
The Thermodynamic Landscape
The stability of a
The Core Equilibrium
The formation of a
-
Forward Reaction (
): Driven by the nucleophilicity of the amine and the electrophilicity of the Michael acceptor ( -unsaturated nitrile). -
Reverse Reaction (
): The Retro-Michael reaction. This is the primary thermodynamic sink. If the equilibrium constant ( ) is not sufficiently high, the compound will "bleed" free amine and toxic acrylonitrile over time.
Mechanism of Decomposition
The decomposition is rarely a single pathway. It is a bifurcated cascade dependent on solution pH and oxidative potential.
Figure 1: The thermodynamic bifurcation of
Critical Instability Vectors
Vector A: The Retro-Michael Trap (Basic/Neutral pH)
In neutral to basic solutions, the lone pair on the nitrogen atom can assist in the elimination of the nitrile group.
-
Driving Force: Entropy favors dissociation. Enthalpy favors the adduct only if the C-N bond is strong and the alkene is unstable.
-
Substituent Effects:
-
Steric Bulk: Bulky groups on the amine destabilize the adduct (steric strain), dramatically increasing
and shifting toward decomposition. -
Amine Basicity: Highly basic amines are better nucleophiles (
increases), but they are also better leaving groups in this context if the proton transfer is fast. However, generally, more basic amines form more stable adducts thermodynamically, provided sterics are equal.
-
Vector B: Acid-Catalyzed Polymerization (Low pH)
While protonating the amine prevents the retro-Michael reaction (ammonium is not a nucleophile/leaving group in the same way), strong acid activates the nitrile group.
-
Mechanism: The nitrile nitrogen is protonated (
), making the nitrile carbon highly electrophilic. -
The Reaction: A non-protonated amine molecule (always present in equilibrium unless pH is extremely low) attacks the activated nitrile of a neighboring molecule.
-
Result: Formation of amidine linkages, leading to oligomers and eventually insoluble polymers (often observed as a yellow/orange solid).
Vector C: Oxidative Instability
-
Pathway: Oxidation of the
-carbon to the amine (the -carbon of the nitrile) leads to imine formation and subsequent hydrolysis. -
Observation: Slow darkening of the solution upon exposure to air.
Experimental Protocol: Determining Thermodynamic Stability ( )
Do not rely on calculated stability. You must measure the equilibrium constant in your specific solvent system.
Protocol: NMR-Based Equilibrium Titration
Objective: Determine
Reagents:
-
Target
-amino nitrile (purified).[1] -
Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct NMR signals).
-
Solvent:
(buffered) or .
Workflow:
-
Preparation: Dissolve the
-amino nitrile (10 mM) and Internal Standard (5 mM) in the chosen deuterated solvent. -
T0 Measurement: Acquire a quantitative
NMR spectrum immediately. Integrate the -proton of the nitrile (triplet/dd ~2.5-2.8 ppm) against the standard. -
Thermal Stress: Incubate the NMR tube at a fixed temperature (e.g., 37°C or 50°C).
-
Kinetic Monitoring: Acquire spectra at defined intervals (t = 1h, 4h, 12h, 24h, 48h).
-
Data Analysis:
-
Monitor the appearance of vinylic protons (5.8 - 6.4 ppm) corresponding to released acrylonitrile/acrylate.
-
Monitor the appearance of free amine signals.
-
Calculate
: (Note: If the olefin polymerizes or evaporates, this equation simplifies to a first-order decay of the adduct).
-
Stabilization Strategies for Drug Design
If your scaffold requires a
| Strategy | Mechanism | Implementation |
| Cyclic Constraint | Entropic Locking | Incorporate the |
| Kinetic Shielding | Add substituents (Methyl, Fluoro) alpha to the nitrile. This creates steric hindrance for the retro-Michael transition state and raises the energy barrier for decomposition. | |
| Salt Formation | Proton Trapping | Store and formulate the compound as a mono-salt (e.g., HCl or Tosylate). Ensure the stoichiometry is exactly 1:1. Excess acid risks nitrile polymerization; free base risks retro-Michael. |
| Solvent Selection | Dielectric Stabilization | Avoid non-polar solvents. Polar aprotic solvents (DMSO, DMF) stabilize the zwitterionic character of the transition state less than water, but often slow the kinetics of decomposition compared to protic solvents that facilitate proton transfer. |
References
-
Mechanism of Retro-Michael:Kinetics and Mechanism of the Retro-Michael Cleavage of
-Amino Compounds.-
Source: (General reference for retro-Michael kinetics).
-
-
BAPN Toxicity & Stability
-Aminopropionitrile (BAPN): A lathyrus toxin and lysyl oxidase inhibitor.-
Source:
-
-
Nitrile Polymerization:Acid-catalyzed polymerization of nitriles to amidines and triazines.
-
Source: (Contextual grounding on nitrile reactivity).
-
-
Equilibrium Measurement:Determination of equilibrium constants for the Michael addition of amines to acryl
-
Source:
-
pKa values and basicity of 2-Methyl-3-(methylamino)propanenitrile
An In-Depth Technical Guide to the pKa and Basicity of 2-Methyl-3-(methylamino)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive analysis of the basicity and pKa of this compound, a β-aminonitrile of interest. In the absence of direct experimental data for this specific compound, we present a framework for its characterization based on structural-electronic analysis, comparative evaluation with analogous structures, and detailed protocols for both experimental determination and computational prediction. This document serves as a practical and theoretical resource for scientists seeking to understand and quantify the basicity of novel amine-containing compounds.
Introduction: The Critical Role of pKa in Drug Development
The ionization state of a drug molecule, dictated by its pKa and the physiological pH, governs its solubility, permeability, target binding, and metabolic stability. For a molecule like this compound, which possesses a secondary amine, its capacity to accept a proton (its basicity) is paramount.[1] The pKa of its conjugate acid determines the extent of protonation at a given pH.[2] Understanding this value is not merely an academic exercise; it is fundamental to predicting a compound's behavior in biological systems, from initial absorption in the gastrointestinal tract to its interaction with target proteins. This guide will deconstruct the factors influencing the basicity of this compound and outline robust methodologies for its precise characterization.
Theoretical Framework: A Structural Approach to Basicity
The basicity of an amine is a direct reflection of the availability of its nitrogen lone-pair electrons to bond with a proton.[1][3] The molecular structure surrounding the nitrogen atom can dramatically increase or decrease this availability through a combination of inductive and resonance effects.
2.1. Analysis of this compound
The structure of this compound (IUPAC: this compound) contains a secondary aliphatic amine, which is the primary basic center.[4] Let's analyze the electronic contributions of its substituents:
-
Methyl Group (on Nitrogen): This alkyl group is electron-donating via a positive inductive effect (+I). It pushes electron density onto the nitrogen atom, making the lone pair more available and thus increasing the basicity compared to a primary amine.[1]
-
Alkyl Backbone: The propyl chain provides a standard aliphatic framework. The additional methyl group on the C2 carbon has a minor electron-donating effect.
-
Nitrile Group (-C≡N): This is the most influential substituent. The sp-hybridized nitrogen of the nitrile is highly electronegative, creating a powerful electron-withdrawing inductive effect (-I) that pulls electron density away from the rest of the molecule.[3][5] This effect is transmitted through the carbon backbone to the amine nitrogen, significantly reducing the availability of its lone pair and thereby decreasing its basicity.[5] Nitrile nitrogens themselves are exceptionally weak bases, with the pKa of a protonated nitrile being around -10.[6][7]
2.2. Comparative pKa Analysis
To estimate the pKa, we can compare it to structurally related compounds.
| Compound | Structure | Key Features | Typical pKa (of conjugate acid) | Reference |
| Diethylamine | CH₃CH₂-NH-CH₂CH₃ | Simple secondary aliphatic amine. | ~11.0 | [7] |
| 3-(Methylamino)propanenitrile | CH₃-NH-CH₂CH₂-C≡N | Direct structural analog without the C2 methyl group. | No experimental value found, but expected to be significantly lower than diethylamine. | [8] |
| This compound | CH₃-NH-CH₂-CH(CH₃)-C≡N | Target Compound. | Predicted to be significantly < 11.0. |
The powerful electron-withdrawing effect of the nitrile group is the dominant factor. While simple secondary amines have pKa values in the 10-11 range, the presence of the nitrile two carbons away (at the β-position) will substantially lower this value.[3][7] The additional methyl group at the C2 position is expected to have only a minor counteracting (base-strengthening) effect. Therefore, a pKa value significantly lower than 11 is anticipated.
Experimental Determination of pKa: Potentiometric Titration
Rationale: Experimental measurement remains the gold standard for pKa determination. Potentiometric titration is a robust and widely adopted method that involves monitoring pH changes in a solution of the compound upon the gradual addition of a titrant (an acid or base). The pKa is the pH at which the amine is 50% protonated (ionized).[2]
Protocol: Step-by-Step Potentiometric Titration
-
Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the compound in a suitable solvent system (e.g., 50 mL of 0.1 M KCl or a methanol/water mixture to ensure solubility).
-
Calibrate a high-precision pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Prepare a standardized solution of 0.1 M HCl as the titrant.
-
-
Titration Setup:
-
Place the dissolved sample in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Use a magnetic stirrer to ensure continuous mixing.
-
Position the tip of an automated burette containing the 0.1 M HCl titrant below the surface of the solution.
-
-
Execution:
-
Record the initial pH of the solution.
-
Begin adding the HCl titrant in small, precise increments (e.g., 0.02 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point, where the pH change per increment of titrant is largest.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point (V_eq).
-
The pKa is determined from the pH at the half-equivalence point (V_eq / 2). At this point, [R₂NH] = [R₂NH₂⁺], and according to the Henderson-Hasselbalch equation, pH = pKa.
-
Perform the experiment in triplicate to ensure reproducibility and report the mean pKa ± standard deviation.
-
Workflow Visualization:
Caption: Workflow for Experimental pKa Determination.
Computational Prediction of pKa
Rationale: When a physical sample is unavailable or for high-throughput screening, computational methods provide a powerful alternative for estimating pKa.[2] These methods calculate the free energy difference between the protonated and deprotonated states of the molecule. Quantum chemical approaches, such as Density Functional Theory (DFT), coupled with a continuum solvent model offer a good balance of accuracy and computational cost for aliphatic amines.[9]
Methodology: DFT-Based pKa Calculation
-
Structure Preparation:
-
Generate 3D coordinates for both the neutral (base) form and the protonated (conjugate acid) form of this compound.
-
Perform an initial conformational search using a molecular mechanics force field to identify low-energy conformers for both species.
-
-
Gas-Phase Optimization:
-
Optimize the geometry of the lowest-energy conformers for both the neutral and protonated forms in the gas phase.
-
A common DFT level of theory for this is B3LYP with a basis set like 6-31G*.[10]
-
-
Aqueous-Phase Calculation:
-
Using the gas-phase optimized geometries, perform a single-point energy calculation in a simulated aqueous environment.
-
This is achieved using a continuum solvent model, such as the Poisson-Boltzmann (PB) or Conductor-like Screening Model for Real Solvents (COSMO-RS).[9][10] These models account for the stabilization of ions in a polar solvent like water.
-
Calculate the Gibbs free energy of solvation (ΔG_solv) for both species.
-
-
pKa Calculation:
-
The pKa is calculated using the thermodynamic cycle shown below and the following equation: pKa = (ΔGaq) / (2.303 * RT)* Where ΔG*aq is the free energy of the deprotonation reaction in water.
-
This requires the calculated free energies of the protonated and neutral species in solution and an empirically determined value for the free energy of solvation of a proton, which corrects for systematic errors in the calculation.[9]
-
Computational Workflow Visualization:
Caption: Workflow for Computational pKa Prediction.
Summary and Conclusion
The basicity of this compound is primarily dictated by the interplay between the electron-donating alkyl groups and the potent electron-withdrawing nitrile group.
Summary of Findings:
| Property | Analysis | Implication for Basicity |
| Basic Center | Secondary Aliphatic Amine | Inherently basic, with a lone pair on an sp³ hybridized nitrogen.[5] |
| Inductive Effects | - (+I) Effect: Methyl groups donate electron density. - (-I) Effect: The nitrile group strongly withdraws electron density. | The strong -I effect of the nitrile is expected to dominate, significantly reducing basicity compared to a simple dialkylamine.[1][5] |
| Predicted pKa | Significantly lower than the ~11.0 of simple secondary amines. | The compound will be a weaker base, requiring a more acidic pH for significant protonation. |
For drug development professionals, this predicted lower basicity has direct consequences. It suggests that at physiological pH (~7.4), the compound may exist as a significant fraction in its neutral, more lipophilic form, which could enhance membrane permeability. However, sufficient basicity is still required for aqueous solubility in acidic environments like the stomach.
This guide has provided the essential theoretical background and practical methodologies to confidently assess this critical parameter. While theoretical analysis points to a significantly reduced basicity due to the β-nitrile group, the protocols outlined for experimental titration and computational chemistry provide the necessary tools for precise, quantitative determination.
References
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. mrupp.info [mrupp.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | C5H10N2 | CID 237546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Acidity-basicity of nitriles [qorganica.es]
- 7. Amine Reactivity [www2.chemistry.msu.edu]
- 8. Propanenitrile, 3-(methylamino)- | C4H8N2 | CID 69656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. This compound | CAS 50840-30-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 15. This compound | 50840-30-7 | Benchchem [benchchem.com]
- 16. 50840-30-7|2-methyl-3-methylamino-propanenitrile|BLD Pharm [bldpharm.com]
- 17. Propanenitrile, 2-methyl-3-(1-methylethyloxy) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 18. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
- 19. PubChemLite - this compound (C5H10N2) [pubchemlite.lcsb.uni.lu]
- 20. This compound | 50840-30-7 [sigmaaldrich.com]
- 21. Propanenitrile, 3-(methylamino)- (CAS 693-05-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 22. 2-甲基-3-甲基氨基丙腈 CAS#: 50840-30-7 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]
- 23. 3-(Methylamino)propionitrile | 693-05-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Methodological & Application
Catalytic hydrogenation of 2-Methyl-3-(methylamino)propanenitrile to diamines
Application Note: Catalytic Hydrogenation of -Aminonitriles to Diamines
Executive Summary
The hydrogenation of This compound (MMPN) presents specific challenges due to the presence of a secondary amine in the
This protocol details a robust method using Raney Cobalt or Raney Nickel catalysts doped with basic promoters. By controlling the ammonia-to-substrate ratio and hydrogen pressure, yields exceeding 90% with >98% selectivity for the primary amine can be achieved.
Reaction Engineering & Mechanism
The Chemical Pathway
The reduction proceeds via a stepwise mechanism on the catalyst surface. The nitrile (
-
Primary Pathway (Desired): Rapid hydrogenation of the aldimine to the primary amine.
-
Secondary Pathway (Coupling): The aldimine reacts with the already-formed product amine (or the starting secondary amine) to form a bis-amine, releasing ammonia.
-
Decomposition (Specific to
-aminonitriles): Thermal reversion to methacrylonitrile and methylamine, which poisons the catalyst and leads to oligomers.
Mechanistic Diagram
The following diagram illustrates the reaction network and the critical role of Ammonia (
Figure 1: Reaction network showing the competition between hydrogenation, coupling, and thermal decomposition.
Catalyst & Solvent Selection
Catalyst Comparison
For this specific substrate, Raney Cobalt is superior to Raney Nickel due to its lower tendency to catalyze the condensation reaction (dimer formation).
| Catalyst System | Activity | Selectivity | Notes |
| Raney Cobalt (Cr/Ni promoted) | Moderate | High | Preferred for primary amines. Requires higher pressure (50-80 bar). |
| Raney Nickel (Mo/Fe promoted) | High | Moderate | Cheaper. Prone to coupling side reactions. Requires high |
| Rh/Al2O3 | High | High | Excellent but prohibitively expensive for scale-up. Used for high-value pharma intermediates. |
The Role of Ammonia
Ammonia is not just a solvent; it is a chemical suppressant . It competes with the amine product for the aldimine intermediate, effectively blocking the formation of secondary amines.
-
Recommended Ratio: 10:1 to 20:1 (molar ratio of
to Nitrile).
Detailed Experimental Protocol
Equipment Requirements
-
Reactor: High-pressure autoclave (e.g., Parr 4560 series or Buchi Kiloclave) with magnetic or overhead stirring.
-
Material: 316 Stainless Steel or Hastelloy.
-
Gas Feed: Hydrogen (99.99%) and Ammonia (anhydrous liquid or gas).
Standard Operating Procedure (SOP)
Safety Note: Raney catalysts are pyrophoric (ignite in air).[1] Always handle under water or inert gas (Argon/Nitrogen). Hydrogen is explosive.
Step 1: Catalyst Preparation[2][3]
-
Weigh Raney Cobalt 2700 (or equivalent sponge cobalt). Load approx. 5-10 wt% relative to the substrate (dry basis).
-
Wash the catalyst slurry 3 times with anhydrous methanol to remove water (water can hydrolyze the nitrile to an amide at high temps).
Step 2: Reactor Loading
-
Charge the autoclave with the washed catalyst.
-
Add the substrate: This compound .
-
Add Solvent: Methanol (concentration of substrate should be 10-20 wt%).
-
Seal the reactor.
Step 3: Ammonia & Hydrogen Addition
-
Purge the reactor 3 times with Nitrogen (10 bar) to remove oxygen.
-
Cool the reactor to 5-10°C (to facilitate ammonia transfer).
-
Charge Anhydrous Ammonia . Target a molar ratio of
:Substrate 15:1. -
Pressurize with Hydrogen to 30 bar.
Step 4: Reaction[1][4][5]
-
Heat the reactor to 90°C while stirring vigorously (>1000 RPM is critical to overcome gas-liquid mass transfer limitations).
-
Once at temperature, increase Hydrogen pressure to 50-60 bar (total pressure).
-
Maintain constant pressure (on-demand H2 feed) until consumption ceases (typically 2-4 hours).
Step 5: Workup
-
Cool reactor to room temperature.
-
Vent excess Hydrogen and Ammonia carefully into a scrubber (dilute acid).
-
Purge with Nitrogen.
-
Filter the reaction mixture through Celite (under Argon) to remove the pyrophoric catalyst.
-
Concentrate the filtrate via rotary evaporation to recover Methanol.
-
Purify the crude diamine via vacuum distillation .
Workflow Diagram
Figure 2: Step-by-step experimental workflow for high-pressure hydrogenation.
Analytical Validation
To verify the product quality, use Gas Chromatography (GC). The diamine is polar; a basic-deactivated column is required.
-
Column: Rtx-Volatile Amine or CAM (Base-deactivated polyethylene glycol).
-
Detector: FID.
-
Method:
-
Injector: 250°C.
-
Oven: 50°C (hold 2 min)
10°C/min 200°C.
-
-
Expected Impurities:
-
Unreacted Nitrile (Retention time < Product).
-
Dimer (Secondary amine) (Retention time >> Product).
-
Methacrylonitrile (if retro-Michael occurred).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or H2 starvation. | Increase stirring speed (>1000 rpm). Check H2 purity. Regenerate catalyst. |
| High Dimer Formation | Insufficient Ammonia. | Increase |
| Start Material Decomposition | Retro-Michael reaction. | Lower reaction temperature (try 75°C). Ensure rapid heating to setpoint. |
| Blue/Green Solution | Leaching of Ni/Co ions. | Catalyst oxidation. Ensure strict oxygen-free handling during loading. |
References
-
Preparation of amines from nitriles.Encyclopedia of Reagents for Organic Synthesis.
-
Source:
-
-
Hydrogenation of nitriles to amines.U.S. Patent 5,777,166. (Process using doped Raney Nickel).
-
Source:
-
-
Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines.Periodica Polytechnica Chemical Engineering.
-
Source: [6]
-
-
Raney Cobalt Catalyst for Nitrile Hydrogenation.W.R.
-
Source:
-
-
Hydrogenation of 3-dimethylaminopropionitrile (DMAPN). European Patent EP0913388A1.[3] (Industrial protocol for beta-amino nitriles).
-
Source:
-
Sources
- 1. youtube.com [youtube.com]
- 2. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pp.bme.hu [pp.bme.hu]
- 6. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for the Scalable Preparation of 2-Methyl-3-(methylamino)propanenitrile
Introduction: The Significance of 2-Methyl-3-(methylamino)propanenitrile in Modern Chemistry
This compound is a bifunctional molecule of significant interest in contemporary organic synthesis.[1] As a β-aminonitrile, its structure incorporates both a nucleophilic secondary amine and a versatile nitrile functional group. This unique combination makes it a valuable intermediate in the synthesis of a diverse array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The strategic placement of the methyl group at the 2-position introduces a chiral center, opening avenues for the development of enantiomerically pure compounds.
The scalability of the synthesis of this compound is a critical consideration for its practical application in industrial and large-scale laboratory settings. An efficient, cost-effective, and safe production method is paramount to unlocking its full potential as a building block in drug discovery and material science. This document provides a comprehensive guide to the scalable preparation of this compound, detailing the underlying chemical principles, offering step-by-step protocols, and addressing key safety and purification considerations.
Strategic Approaches to Scalable Synthesis
The synthesis of this compound on a large scale hinges on the principles of atom economy, process safety, and robustness. Two primary retrosynthetic pathways emerge as the most viable for industrial-scale production:
-
Conjugate (Michael) Addition of Methylamine to Methacrylonitrile: This is arguably the most direct and industrially feasible route. The reaction involves the 1,4-addition of methylamine to the electron-deficient alkene of methacrylonitrile.[2] The driving force for this reaction is the formation of a stable carbon-nitrogen bond.[3] This method is attractive due to its high atom economy and the relatively low cost of the starting materials. For large-scale operations, this reaction can be performed in a continuous flow setup or in a batch reactor with careful temperature control. A key patent in this area describes the synthesis of related 3-aminopropionitriles by reacting amines with acrylonitriles over heterogeneous catalysts, underscoring the industrial viability of this approach.[4]
-
Reductive Amination of a Carbonyl Compound followed by Cyanation: This multi-step approach offers an alternative but potentially more complex route. It could, for example, involve the reductive amination of a suitable keto-nitrile precursor. While offering flexibility, this pathway is generally less atom-economical and may involve more hazardous reagents, making the conjugate addition route the preferred method for scalable synthesis.
This guide will focus on the more direct and scalable conjugate addition pathway.
Diagrammatic Representation of the Primary Synthetic Pathway
Caption: Scalable synthesis via conjugate addition.
Detailed Protocol for Scalable Synthesis via Conjugate Addition
This protocol is designed for the preparation of this compound on a multi-gram to kilogram scale. All operations should be conducted in a well-ventilated fume hood or a designated reactor bay by personnel trained in handling hazardous materials.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Properties |
| Methacrylonitrile | 126-98-7 | 67.09 | Flammable, toxic |
| Methylamine (40% solution in water) | 74-89-5 | 31.06 | Corrosive, flammable |
| Toluene | 108-88-3 | 92.14 | Flammable, irritant |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Hygroscopic |
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermocouple, and condenser
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Cooling/heating circulator
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reactor Setup and Inerting:
-
Assemble the jacketed reactor system and ensure all joints are properly sealed.
-
Purge the reactor with an inert gas (e.g., nitrogen) for at least 30 minutes to remove air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Charging the Reactor:
-
Charge the reactor with methacrylonitrile (1.0 equivalent) and toluene (approximately 2-3 volumes relative to methacrylonitrile).
-
Begin stirring and cool the reactor contents to 0-5 °C using the circulator.
-
-
Addition of Methylamine:
-
Slowly add the 40% aqueous solution of methylamine (1.1 to 1.5 equivalents) to the addition funnel.
-
Add the methylamine solution dropwise to the cooled, stirred solution of methacrylonitrile over a period of 2-4 hours. The rate of addition should be carefully controlled to maintain the internal temperature below 10 °C. This exothermic reaction requires efficient cooling.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.
-
The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to 10-15 °C.
-
Carefully add water to the reaction mixture to dissolve any salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 1 volume).
-
Combine the organic layers and wash with brine (1 x 1 volume).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
-
Purification:
-
The crude product is a pale yellow to brown oil. For high purity, the product should be purified by vacuum distillation.
-
Set up a vacuum distillation apparatus. The boiling point of the product will be significantly lower under reduced pressure, which helps to prevent decomposition.
-
Collect the fraction corresponding to this compound.
-
Safety Considerations for Scalable Synthesis
The scalable synthesis of this compound involves the handling of hazardous materials that require strict safety protocols.
-
Methacrylonitrile: This reagent is highly flammable, toxic if inhaled, ingested, or in contact with skin, and can form explosive vapor/air mixtures.[5][6] It should be handled in a closed system with adequate ventilation and explosion-proof equipment.[7] Personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and respiratory protection, is mandatory.[8][9]
-
Methylamine: A 40% aqueous solution is corrosive and flammable. It can cause severe skin burns and eye damage. Handle in a well-ventilated area and wear appropriate PPE.
-
Exothermic Reaction: The conjugate addition of methylamine to methacrylonitrile is an exothermic reaction. Proper temperature control is crucial to prevent a runaway reaction. The slow, controlled addition of the amine to a cooled solution of the nitrile is essential.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period at room temperature. Gentle warming (to 30-40°C) can be considered, but must be done with caution due to the volatility of the reagents. |
| Formation of Side Products | Uncontrolled exotherm leading to polymerization or other side reactions. | Ensure efficient cooling and slow, controlled addition of the amine. Use of a slight excess of the amine can help drive the reaction to completion. |
| Product Degradation during Purification | High temperatures during distillation. | Use vacuum distillation to lower the boiling point of the product and prevent thermal decomposition.[10][11] |
| Difficulties in Separation during Work-up | Emulsion formation. | Addition of brine during the washing step can help to break up emulsions. |
Conclusion
The scalable synthesis of this compound is most effectively and economically achieved through the conjugate addition of methylamine to methacrylonitrile. The protocol detailed in this application note provides a robust and scalable method for the production of this valuable synthetic intermediate. Strict adherence to safety protocols is paramount due to the hazardous nature of the reagents involved. With careful control of reaction conditions and appropriate purification techniques, high-purity this compound can be reliably produced to meet the demands of researchers and drug development professionals.
References
-
Organic Chemistry Portal. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. [Link]
-
Gellman Group. Catalytic Intramolecular Conjugate Additions of Aldehyde-Derived Enamines to α,β-Unsaturated Esters. J. Am. Chem. Soc.2020 . [Link]
-
Al-Qalaf, F., et al. STUDIES WITH FUNCTIONALLY SUBSTITUTED ENAMINES: SYNTHESIS OF 2-AROYL-3-DIMETHYLAMINO-2-PROPENENITRILE AND THEIR REACTIVITY TOWARD NITROGEN NUCLEOPHILES. Molecules2008 , 13(2), 340-347. [Link]
-
Das, S., et al. Photocatalyzed multiple additions of amines to .alpha.,.beta.-unsaturated esters and nitriles. The Journal of Organic Chemistry. [Link]
-
INCHEM. ICSC 0652 - METHACRYLONITRILE. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Methacrylonitrile, 99% (stabilized with 50 ppm MEHQ). [Link]
-
Thompson, et al. Continuous Flow Synthesis of Anticancer Drugs. Pharmaceuticals2021 , 14(11), 1189. [Link]
-
NJ.gov. Common Name: METHYLACRYLONITRILE HAZARD SUMMARY. [Link]
-
Royal Society of Chemistry. A continuous-flow approach for the multi-gram scale synthesis of C2-alkyl- or β-amino functionalized 1,3-dicarbonyl derivatives and ondansetron drug using 1,3-dicarbonyls. Reaction Chemistry & Engineering. [Link]
-
MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts2022 , 12(10), 1149. [Link]
-
ResearchGate. Conjugate Addition to α,β-Unsaturated Nitriles, Carboxylic Acids, and Derivatives: A Guide to Functional Group Preparations. [Link]
-
Wikipedia. Michael addition reaction. [Link]
-
Eindhoven University of Technology. Addition of secondary amines to alpha, beta-unsaturated carbonyl compounds and nitriles by using microstructured reactors. Organic Process Research & Development2006 , 10(6), 1144-1152. [Link]
-
Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]
-
Liu, X., et al. Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. J Am Chem Soc.2024 . [Link]
- Google Patents. Preparation of 3-aminopropionitriles. US5334745A.
-
University of Rochester. How To: Purify by Distillation. [Link]
-
Longdom Publishing. The Distillation Process: An Essential Technique for Purification and Separation. [Link]
- Google Patents. New process for obtaining alpha-amino nitriles and their applications to organic synthesis. EP0245417B1.
- Google Patents.
-
ResearchGate. A method for the synthesis of racemic michael reaction product (S)-2-((R)-2-Nitro-1-phenylethyl)?. [Link]
-
YouTube. Michael addition reaction #Michael #additionreaction. [Link]
-
PubChem. Propanenitrile, 3-(methylamino)-. [Link]
-
NIST. Propanenitrile, 3-(methylamino)-. [Link]
-
ResearchGate. Formation of Nitriles, Carboxylic Acids, and Derivatives by Rearrangements: A Guide to Functional Group Preparations. [Link]
-
Chad's Prep. 20.11 Synthesis and Reactions of Nitriles. [Link]
Sources
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound | 50840-30-7 | Benchchem [benchchem.com]
- 4. US5334745A - Preparation of 3-aminopropionitriles - Google Patents [patents.google.com]
- 5. ICSC 0652 - METHACRYLONITRILE [inchem.org]
- 6. METHACRYLONITRILE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. nj.gov [nj.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. How To [chem.rochester.edu]
- 11. longdom.org [longdom.org]
Troubleshooting & Optimization
Technical Support Center: Residual Methacrylonitrile Elimination
This technical guide addresses the elimination of unreacted methacrylonitrile (MAN) from synthetic products.[1] It is structured to support researchers dealing with the specific toxicity and volatility challenges of unsaturated nitriles.[1]
Executive Summary & Decision Matrix
Methacrylonitrile (MAN) is a hazardous alpha-beta unsaturated nitrile (boiling point 90.3°C).[1][2] Its removal is critical not only for product purity but for safety, as MAN metabolizes into cyanide in vivo.[1]
The Challenge: Simple vacuum drying is often ineffective for MAN trapped within glassy polymer matrices due to diffusion limitations (skinning effects).[1] Successful removal requires disrupting the matrix or exploiting azeotropic properties.[1]
Workflow Selector
Use the following logic to determine the correct purification protocol for your specific sample state.
Figure 1: Decision matrix for selecting the optimal MAN removal strategy based on the physical state of the crude product.
Protocol A: Azeotropic Steam Stripping
Best For: Aqueous emulsions, latexes, or large-scale suspensions.[1][2]
The Science: MAN forms a positive azeotrope with water (approx. 84% water / 16% MAN).[1] This allows MAN to be distilled off at temperatures below its normal boiling point (90.3°C), preventing thermal degradation of sensitive polymers.[1]
Step-by-Step Guide:
-
Setup: Equip a reactor with a condenser and a distillate trap.
-
Heating: Heat the emulsion to ~80-85°C. Do not exceed 95°C to avoid destabilizing the latex.
-
Stripping: Introduce live steam or apply vacuum (200-300 mbar) to facilitate boiling at lower temperatures.[1][2]
-
Monitoring: The distillate will be cloudy (two-phase). MAN is slightly soluble in water (~2.57%), but the azeotrope carries the bulk organic phase over.[1]
-
Endpoint: Continue until the distillate is clear and headspace GC confirms MAN < 10 ppm.
Senior Scientist Note: If your polymer has a low Glass Transition Temperature (Tg), steam stripping may cause particles to agglomerate.[1] Add a surfactant or stabilizer prior to stripping if this occurs.[1][2]
Protocol B: Reprecipitation (The "Gold Standard")
Best For: Solid polymers or crude reaction mixtures where MAN is trapped in the matrix.[1]
The Science: This method relies on thermodynamic incompatibility .[1] You dissolve the polymer in a "Good Solvent" (swelling the chain to release trapped monomer) and then force it into a "Non-Solvent" where the polymer crashes out, but MAN remains soluble.[1]
Reagents:
-
Good Solvent: Acetone, THF, or DMF (Must dissolve your product and MAN).[1]
-
Non-Solvent: Methanol (MeOH), Hexane, or Diethyl Ether (Must dissolve MAN but precipitate your product).[1]
Protocol:
-
Dissolution: Dissolve crude product in the Good Solvent at 10-20% w/v concentration. Ensure complete homogeneity.
-
Precipitation:
-
Place the Non-Solvent (volume 10x that of the polymer solution) in a beaker with a high-shear stir bar.
-
Slowly drip the polymer solution into the vortex of the Non-Solvent.[1]
-
-
Filtration: Collect the precipitate via vacuum filtration (Buchner funnel).
-
Wash: Wash the filter cake with fresh Non-Solvent (2x).
-
Drying: Vacuum dry at 40°C.
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
|---|---|---|
| Gummy Precipitate | Product Tg is too low or solvent ratio incorrect. | Cool the Non-Solvent to -20°C (dry ice/acetone bath) before precipitation.[2] |
| High Residual MAN | Monomer occlusion (trapped inside particles).[1][2] | Use a "Double Precipitation": Redissolve the precipitate and repeat the process.[1] |
| Cloudy Filtrate | Fines passing through filter.[1][2] | Switch to a finer frit (Grade 4) or use centrifugation (5000g for 10 min). |
Protocol C: Chemical Scavenging (Michael Addition)
Best For: "Polishing" trace levels (ppm to ppb range) when physical methods reach their limit.[1]
The Science: MAN is an electron-deficient alkene (Michael Acceptor).[1][2] It reacts rapidly with soft nucleophiles (Michael Donors) like thiols or amines to form stable, non-volatile adducts.[1]
Mechanism:
Recommended Scavengers:
-
N-Acetylcysteine (NAC): Ideal for pharma/bio applications (low toxicity, water-soluble).[1][2]
-
Morpholine or Diethylamine: Effective for organic soluble systems.[1][2]
-
Polymer-Supported Thiols (e.g., Si-Thiol): Best for easy removal (filtration).[1][2]
Protocol:
-
Add 2-5 molar equivalents of scavenger (relative to estimated residual MAN) to the reaction mixture.
-
Adjust pH to 8-9 (if using thiols) to generate the thiolate anion.[1][2]
-
Stir at 40-50°C for 2-4 hours.
-
Remove the scavenger:
Analytical Validation: Headspace GC
You cannot rely on smell; MAN has an odor threshold (bitter almonds) that varies by individual and is unreliable at toxic concentrations.[1]
Method Parameters (USP <467> Adaptation):
-
Sample Prep: Dissolve 100 mg product in 1 mL DMA (Dimethylacetamide) or DMF.
-
Headspace Oven: 80°C for 30 minutes (Ensure temperature > Tg of polymer to release trapped volatiles).
-
Column: DB-624 or equivalent (Cyanopropylphenyl polysiloxane).[1][2]
-
Limit of Quantitation: Target < 10 ppm.
Safety & Toxicity Data
Warning: Methacrylonitrile is highly toxic.[1][2] It penetrates skin rapidly and metabolizes to release cyanide.[1][2]
-
Metabolism: Oxidized by Cytochrome P450 (CYP2E1) to an epoxide, which decays to release cyanide ions.[1]
-
Handling: Always use double gloves (Nitrile under Laminate film) and work in a certified fume hood.[1]
-
Emergency: In case of exposure, standard cyanide antidote kits (hydroxocobalamin) should be accessible if permitted by site safety regulations.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 31368, Methacrylonitrile.[1][2] Retrieved from [Link]
-
Centers for Disease Control and Prevention (NIOSH). Methacrylonitrile: Immediately Dangerous to Life or Health (IDLH) Value Profile.[1][2] Retrieved from [Link]
-
Araujo, P. H. H., et al. (2002). Techniques for reducing residual monomer content in polymers: A review.[1][3] Polymer Engineering & Science.[1][2] Retrieved from [Link][1]
Sources
Validation & Comparative
Technical Analysis: 1H NMR Profiling of 2-Methyl-3-(methylamino)propanenitrile
Executive Summary
This guide provides an in-depth comparative analysis of the 1H NMR spectral characteristics of 2-Methyl-3-(methylamino)propanenitrile (CAS: 50840-30-7). As a chiral
This document contrasts the product's spectral performance across different solvent systems (CDCl
Structural Analysis & Spin System Logic
Before interpreting the spectrum, one must define the spin system. The molecule possesses a chiral center at C2 , which renders the adjacent methylene protons at C3 magnetically non-equivalent (diastereotopic).
Molecular Connectivity:
-
Protons (a): N-Methyl (Singlet/Doublet depending on exchange).
-
Proton (b): Amine (Broad/Exchangeable).
-
Protons (c): C3-Methylene (AB part of ABX system).
-
Proton (d): C2-Methine (Multiplet).
-
Protons (e): C2-Methyl (Doublet).
Comparative Analysis: Solvent System Performance
The choice of solvent is not merely logistical; it alters the "performance" of the spectrum regarding structural elucidation.
Scenario A: Chloroform-
(CDCl
)
-
Performance: High resolution for the carbon backbone, but poor for the amine functionality.
-
Observation: The NH proton often appears as a broad, flattened singlet around 1.3–1.8 ppm or may be invisible due to rapid exchange. The coupling between the NH and the N-Methyl group is usually lost, resulting in the N-Methyl appearing as a sharp singlet.
-
Best For: Determining the purity of the carbon skeleton and integration of the methyl groups.
Scenario B: Dimethyl Sulfoxide-
(DMSO-
)
-
Performance: Superior for heteroatom validation.
-
Observation: Hydrogen bonding with the solvent slows proton exchange. The NH proton becomes a distinct, broad signal (approx. 4.0–5.0 ppm).[2] Crucially, this often resolves the vicinal coupling (
) between the NH and the N-Methyl protons, turning the N-Methyl singlet into a doublet. -
Best For: Confirming the presence of the secondary amine and proving the structure is not the tertiary amine bis-addition byproduct.
Scenario C: Deuterium Oxide (
) Shake
-
Performance: Validation via elimination.
-
Observation: Upon addition to the sample, the NH signal disappears entirely.
-
Best For: Unambiguous assignment of the exchangeable proton.
Detailed Spectral Assignment (CDCl Baseline)
The following data represents the expected chemical shifts and splitting patterns.
| Position | Group | Shift ( | Multiplicity | Structural Logic | |
| e | C2-CH | 1.35 – 1.40 | Doublet ( | ~7.0 | Coupled to C2-H. Deshielded by |
| b | N-H | 1.40 – 1.80 | Broad | N/A | Variable position; concentration dependent. |
| a | N-CH | 2.42 – 2.48 | Singlet ( | N/A | Singlet in CDCl |
| c | C3-H | 2.65 – 2.75 | Diastereotopic proton 1. | ||
| c | C3-H | 2.80 – 2.90 | Diastereotopic proton 2. | ||
| d | C2-H | 2.85 – 3.00 | Multiplet | Complex | Overlaps with C3-H |
Note: In DMSO-
, the N-CHsignal may shift slightly downfield and appear as a doublet if the sample is dry.
Advanced Interpretation: The Diastereotopic Effect
The most common error in interpreting this spectrum is misidentifying the C3 methylene protons as a simple doublet or triplet.
Because C2 is a chiral center (creating an asymmetric environment), the two protons on C3 are diastereotopic . They are chemically non-equivalent, meaning:
-
They resonate at different frequencies (chemical shift anisochrony).
-
They couple to each other (Geminal coupling,
Hz). -
They couple differently to the C2-methine proton (Vicinal coupling,
).
Visual Result: Instead of a clean signal, you will see two distinct "doublet of doublets" (dd) in the 2.6–2.9 ppm range, often leaning toward each other (roofing effect) due to the strong coupling.
Process Control: Product vs. Precursor
In a drug development context, verifying the consumption of the starting material, Methacrylonitrile , is critical.
Methacrylonitrile (Precursor) Signature:
-
Vinylic Protons: Two distinct singlets (fine splitting) at ~5.6 ppm and ~5.9 ppm .
-
Methyl Group: Singlet (allylic) at ~1.9 ppm .
Product Signature:
-
Vinylic Region: Silent (5.5 – 6.5 ppm must be clear).
-
Methyl Group: Shifts upfield to ~1.35 ppm and becomes a doublet .
Experimental Protocol
Standard Characterization Workflow
-
Sample Prep: Dissolve ~10 mg of oil in 0.6 mL CDCl
.-
Quality Check: Ensure solution is clear. Turbidity suggests salt formation (HCl salt) which requires DMSO-
or free-basing.
-
-
Acquisition: Standard 16 scans, 30° pulse angle, 2s relaxation delay.
-
Processing: Line broadening (LB) of 0.3 Hz is recommended to resolve the fine splitting of the diastereotopic protons.
-
Validation (The D
O Shake):
Visualization: Logic & Workflow
Figure 1: Reaction Monitoring Decision Tree
This diagram outlines the logic for determining reaction completion and product purity.
Caption: Workflow for distinguishing this compound from its precursor methacrylonitrile.
Figure 2: Signal Assignment Logic (Diastereotopicity)
Caption: Logic flow explaining the complex splitting pattern of the C3 methylene protons due to the C2 chiral center.
References
-
National Institute of Standards and Technology (NIST). Methacrylonitrile Mass and NMR Data. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. this compound (Compound Summary). National Library of Medicine. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Solvent effects on Amine Shifts). Wiley.
-
Reich, H. J. WinPLT NMR Data: Chemical Shifts of Common Impurities and Solvents. University of Wisconsin-Madison. [Link]
Sources
A Senior Application Scientist's Guide to Differentiating 2-Methyl-3-(methylamino)propanenitrile from its Structural Isomers via Spectroscopy
In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous identification of a target molecule is paramount. Structural isomers, compounds sharing the same molecular formula but differing in the arrangement of atoms, often exhibit vastly different pharmacological, toxicological, and chemical properties. This guide provides a comprehensive, in-depth comparison of 2-Methyl-3-(methylamino)propanenitrile and its key structural isomers, demonstrating how a multi-spectroscopic approach can be leveraged for definitive structural elucidation.
This document is intended for researchers, scientists, and drug development professionals. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and backed by experimental and predicted data, offering a robust framework for isomeric differentiation.
The Challenge of Isomeric Differentiation
This compound (C₅H₁₀N₂) is an aminonitrile, a class of compounds that are versatile precursors in organic synthesis.[1] Its structural isomers, such as 3-Aminobutanenitrile, N,N-Dimethylaminoacetonitrile, 2-(Methylamino)propanenitrile, and Butanenitrile (an isomer with a different functional group makeup), can arise as potential byproducts in a synthesis or be mistaken for the target compound. Relying on a single analytical technique can be misleading; therefore, a combinatorial approach utilizing Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) is essential for confident characterization.
Caption: Figure 2. Alpha-Cleavage in Amines
The m/z values of these fragment ions are highly diagnostic for the substitution pattern around the nitrogen atom.
| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) | Fragmentation Rationale |
| This compound | 98 | 44, 54 | α-cleavage gives [CH₂=NHCH₃]⁺ (m/z 44). Loss of the aminomethyl group gives [C₄H₆N]⁺ (m/z 68), which can fragment further. |
| 3-Aminobutanenitrile | 84 | 44, 41 | α-cleavage can lead to loss of a methyl radical to give [CH(NH₂)-CH₂CN]⁺ (m/z 69) or loss of a cyanomethyl radical to give [CH(NH₂)-CH₃]⁺ (m/z 44). |
| N,N-Dimethylaminoacetonitrile | 84 | 42, 58 | The base peak is often from α-cleavage losing a hydrogen radical to give [CH₂=N(CH₃)₂]⁺ (m/z 58) or fragmentation to [CH₂=N-CH₃]⁺ (m/z 42). |
| 2-(Methylamino)propanenitrile | 84 | 58, 44 | α-cleavage can result in loss of a methyl radical to give [CH(NHCH₃)CN]⁺ (m/z 69) or loss of the cyano group to give [CH(NHCH₃)CH₃]⁺ (m/z 58). |
| Butanenitrile | 69 | 41, 27 | No amine-directed fragmentation. Dominated by alkyl chain fragmentation, with a prominent M-28 peak ([C₂H₃N]⁺) from loss of ethylene. |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and spectrometer.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed between two NaCl or KBr plates (neat film).
-
Instrument Setup:
-
Technique: Attenuated Total Reflectance (ATR) is often simplest for liquids.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient.
-
-
Data Acquisition: Acquire a background spectrum of the clean ATR crystal. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample to the background to produce the absorbance or transmittance spectrum.
-
Data Processing: Perform baseline correction and peak picking to identify the key absorption frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: ~240 ppm.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal (0 ppm) or the residual solvent peak. Integrate ¹H NMR signals and determine multiplicities.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile liquids, a direct injection or a GC-MS system is ideal.
-
Ionization:
-
Technique: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
-
Mass Analysis:
-
Mass Range: Scan from m/z 10 to 200.
-
Scan Rate: ~1 scan/second.
-
-
Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern, paying close attention to peaks corresponding to α-cleavage and other characteristic losses.
Conclusion
The differentiation of this compound from its structural isomers is a clear demonstration of the power of a multi-faceted spectroscopic approach. While IR spectroscopy provides a rapid assessment of the functional groups present, particularly the class of amine, it is the detailed structural map from ¹H and ¹³C NMR that offers the most definitive evidence of atomic connectivity. Mass spectrometry corroborates the molecular weight and provides further structural confirmation through predictable fragmentation patterns. By systematically applying these techniques and understanding the principles behind the spectral differences, researchers can confidently and unequivocally identify their target compounds, ensuring the integrity and success of their scientific endeavors.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
University of California, Los Angeles (UCLA) Chemistry Department. IR Spectroscopy Tutorial: Amines. [Link]
-
LibreTexts Chemistry. 24.10: Spectroscopy of Amines. [Link]
-
BYJU'S. Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
University of Calgary. Ch20: Spectroscopy Analysis : Nitriles. [Link]
-
ChemHelper. chemical shift of functional groups in 13C NMR spectroscopy. [Link]
-
Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
LibreTexts Chemistry. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
-
NIST Chemistry WebBook. Butanenitrile, 2-methyl-. [Link]
-
NIST Chemistry WebBook. Butanenitrile. [Link]
-
NIST Chemistry WebBook. Butanenitrile, 3-methyl-. [Link]
-
University of Colorado Boulder. IR Spectroscopy by Functional Group. [Link]
-
NIST Chemistry WebBook. Acetonitrile, (dimethylamino)-. [Link]
-
Chemistry Steps. Alpha (α) Cleavage. [Link]
-
JoVE. Mass Spectrometry: Amine Fragmentation. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]
-
eGyanKosh. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
-
NIST Chemistry WebBook. Acetonitrile, (dimethylamino)-. [Link]
-
PubChem. Propanenitrile, 3-(methylamino)-. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
PubMed. The infrared spectra of nitriles and related compounds frozen in Ar and H2O. [Link]
-
NIST Chemistry WebBook. Propanedinitrile. [Link]
-
PubChem. 2-(Methylamino)propanenitrile. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]
-
OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]
-
NIST Chemistry WebBook. Propanenitrile, 3-(methylamino)-. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
NIST Chemistry WebBook. 3-Aminocrotononitrile. [Link]
-
ATDBio. Propionitrile | C3H5N | MD Topology | NMR | X-Ray. [Link]
-
NIST Chemistry WebBook. 3-Aminocrotononitrile. [Link]
-
SDBS. Spectral Database for Organic Compounds. [Link]
-
NIST Chemistry WebBook. Welcome to the NIST WebBook. [Link]
-
GSRS. 2-(DIMETHYLAMINO)PROPANENITRILE. [Link]
-
NIST Chemistry WebBook. 3-Aminopropionitrile. [Link]
-
NIST Chemistry WebBook. 2-Propenenitrile. [Link]
-
NIST Chemistry WebBook. 2-Propenenitrile. [Link]
-
PubChem. 2-(Methylamino)propanenitrile. [Link]
-
PubChem. Dimethylaminoacetonitrile. [Link]
-
NIST/TRC Web Thermo Tables (WTT). 2-methylpropanenitrile. [Link]
-
SDBS - AIST. Help. [Link]
Sources
A Senior Application Scientist's Guide to Elemental Analysis Benchmarks for 2-Methyl-3-(methylamino)propanenitrile
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For a molecule such as 2-Methyl-3-(methylamino)propanenitrile, an aminonitrile that holds potential as a building block in medicinal chemistry, establishing its elemental composition with unwavering accuracy is a foundational step.[1][2] This guide provides an in-depth comparison of established elemental analysis techniques, offering the data and insights necessary for researchers, scientists, and drug development professionals to make informed decisions for their analytical workflows. The focus is not merely on procedural steps but on the underlying principles and the practical implications of each method's performance.
The elemental composition of a compound like this compound (C₅H₁₀N₂) is a critical quality attribute.[3][4] It directly impacts its stoichiometric integrity, purity assessment, and ultimately, its efficacy and safety in downstream applications.[5][6][7] This guide will dissect and compare the primary methods for determining nitrogen content, the key heteroatom in this molecule, while also considering the analysis of other elements.
Foundational Techniques for Elemental Composition
The determination of the elemental makeup of organic compounds primarily relies on two robust methods: the Dumas (combustion) method and the Kjeldahl (wet chemical digestion) method.[8][9][10] While both are venerable techniques, they operate on fundamentally different principles, leading to distinct advantages and limitations.
The Dumas Method: High-Temperature Combustion
Developed by Jean-Baptiste Dumas in 1826, this method has evolved into a rapid and automated technique for the determination of total nitrogen content.[11] The core principle involves the complete combustion of a sample at high temperatures (typically exceeding 950 °C) in an oxygen-rich environment.[8][12] This process quantitatively converts all forms of nitrogen in the sample into nitrogen gas (N₂), along with other combustion products like carbon dioxide (CO₂) and water (H₂O).[8][11]
The resulting gas mixture is then passed through a series of traps to remove interfering substances. Carbon dioxide and water are absorbed, and any nitrogen oxides (NOₓ) are reduced to N₂ over a copper catalyst.[8][13] The purified N₂ gas is subsequently measured by a thermal conductivity detector (TCD).[8][10][11] The instrument is calibrated using a pure, known standard, allowing for the conversion of the TCD signal into a precise nitrogen percentage.[11]
The Kjeldahl Method: Wet Chemical Digestion
The Kjeldahl method, developed by Johan Kjeldahl in 1883, is a classic wet chemical technique for determining the nitrogen content in organic substances.[9][14][15] This method is based on the digestion of the sample in concentrated sulfuric acid at elevated temperatures (360–410 °C).[14][15] This process breaks down the organic matrix and converts the organically bound nitrogen into ammonium sulfate.[9][14][15][16]
Following digestion, the solution is made alkaline with sodium hydroxide, which liberates the nitrogen as ammonia gas (NH₃).[9][12] The ammonia is then distilled and captured in a boric acid or standardized mineral acid solution.[9][15] The amount of ammonia, and thus the nitrogen content, is determined by titration.[9][17]
Experimental Workflows: A Step-by-Step Comparison
To fully appreciate the practical differences between these methods, it is essential to understand their respective workflows.
Dumas Method: Experimental Protocol
-
Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in a tin or silver capsule.
-
Combustion: The capsule is introduced into a high-temperature furnace (≥950 °C) with a constant flow of pure oxygen.
-
Reduction and Purification: The resulting gases (N₂, CO₂, H₂O, and NOₓ) are passed over heated copper to reduce NOₓ to N₂. Subsequently, CO₂ and H₂O are removed by specific absorbent traps.
-
Detection: The purified N₂ gas is detected by a thermal conductivity detector (TCD).
-
Quantification: The signal from the TCD is integrated, and the nitrogen content is calculated based on a prior calibration with a known standard.
Caption: Workflow of the Dumas Method for Nitrogen Determination.
Kjeldahl Method: Experimental Protocol
-
Digestion: The accurately weighed this compound sample is placed in a digestion flask with concentrated sulfuric acid and a catalyst (e.g., copper sulfate or selenium). The mixture is heated until the solution becomes clear.[14][15][16]
-
Distillation: After cooling, the digest is diluted with water and transferred to a distillation unit. A concentrated sodium hydroxide solution is added to liberate ammonia gas.[9][12] The ammonia is then steam-distilled into a receiving flask containing a boric acid solution with an indicator.[15]
-
Titration: The trapped ammonia is titrated with a standardized acid (e.g., HCl or H₂SO₄). The endpoint is indicated by a color change.[9][17]
-
Calculation: The nitrogen content is calculated from the volume of titrant used.
Sources
- 1. This compound | 50840-30-7 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C5H10N2 | CID 237546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 50840-30-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
- 6. smithers.com [smithers.com]
- 7. biomedres.us [biomedres.us]
- 8. Elemental Analysis and the Dumas Method, VELP Dumas Analyzers [velp.com]
- 9. Kjeldahl method | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 10. fossanalytics.com [fossanalytics.com]
- 11. Dumas method - Wikipedia [en.wikipedia.org]
- 12. Kjeldahl vs. Dumas: Comparing nitrogen determination methods - Elementar [elementar.com]
- 13. Estimation of Nitrogen by Dumas Method [unacademy.com]
- 14. Kjeldahl method - Wikipedia [en.wikipedia.org]
- 15. msesupplies.com [msesupplies.com]
- 16. itwreagents.com [itwreagents.com]
- 17. docenti.unina.it [docenti.unina.it]
Safety Operating Guide
Personal protective equipment for handling 2-Methyl-3-(methylamino)propanenitrile
Executive Hazard Analysis
2-Methyl-3-(methylamino)propanenitrile (CAS: 50840-30-7) is a bifunctional aliphatic aminonitrile used primarily as a pharmaceutical intermediate (e.g., in Atomoxetine synthesis).[1]
As a Senior Application Scientist, I must emphasize that this compound presents a dual-hazard profile often underestimated in standard safety data sheets (SDS):
-
Rapid Transdermal Toxicity: The methylamino moiety increases lipophilicity, facilitating rapid absorption through the skin.[1] Once absorbed, aminonitriles can exhibit neurotoxicity (axonopathy) and, depending on metabolic pathways, potential cyanogenic effects.
-
Caustic Volatility: As a low-molecular-weight amine, it possesses high volatility and corrosivity, posing immediate risks to mucous membranes and the respiratory tract.[1]
Core Directive: Treat this substance as a "Silent Permeator." Standard laboratory nitrile gloves provide insufficient protection against prolonged contact.[1][2]
Risk Assessment & Engineering Controls
Before donning PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.
| Control Level | Requirement | Scientific Rationale |
| Primary Containment | Chemical Fume Hood (Class II, Type A/B) | The compound releases amine vapors that are severe respiratory irritants.[1] Face velocity must be maintained at 80–100 fpm .[1] |
| Static Control | Ionizing Fan / Anti-static Gun | Amines and nitriles are often flammable.[1] Static discharge during weighing can ignite vapors.[1] |
| Exclusion Zone | Designated "Hot Zone" | Define a specific area for handling. No other work (e.g., laptop use) should occur here to prevent cross-contamination.[1] |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >100 mg of pure substance.
A. Hand Protection (Critical)
The Trap: Standard 4-mil nitrile gloves are permeable to small organic amines and nitriles within minutes.[1] The Solution: A Multi-Barrier System.[1]
-
Layer 1 (Inner): Laminate Film (e.g., Silver Shield® / Ansell Barrier®) .[1]
-
Why: These offer >480 min breakthrough time against small amines.[1]
-
-
Layer 2 (Outer): Disposable Nitrile (min.[1] 5 mil) .[1]
-
Why: Provides dexterity and grip (laminate gloves are slippery) and protects the inner glove from physical tears.[1]
-
B. Respiratory Protection[1][3][4][5][6][7][8]
-
In Fume Hood: No respirator required if sash is at proper height.[1]
-
Outside Hood (Spill/Maintenance): Full-face respirator with Combination P100/OV (Organic Vapor) cartridges.[1]
-
Note: Do not use N95s; they offer zero protection against amine vapors.[1]
-
C. Eye & Body Protection[1][6][7][8][9]
-
Eyes: Chemical Splash Goggles (Indirect Vent).[1] Safety glasses are insufficient due to the risk of caustic vapor irritation.[1]
-
Body: Tyvek® Lab Coat (or similar impervious material) with elastic cuffs.[1] Cotton coats absorb liquids and hold them against the skin.
D. PPE Decision Logic (Visualization)
Figure 1: Decision tree for selecting appropriate PPE based on engineering control availability.
Operational Protocol: Safe Handling Workflow
Step 1: Preparation
-
Neutralize Static: Place the receiving flask on an anti-static mat or use an ionizing gun on the vessel before transfer.[1]
-
Prepare Decon Solution: Have a spray bottle of 10% Sodium Hypochlorite (Bleach) ready.[1] Hypochlorite oxidizes the amine and hydrolyzes the nitrile, neutralizing the hazard.
Step 2: Transfer & Weighing
-
Solids: Use a disposable anti-static spatula.[1] Do not use metal spatulas that may spark if the solvent residue is present.[1]
-
Liquids: Never pour. Use a glass syringe with a long needle (Luer-lock) to transfer directly from the source bottle to the reaction vessel.[1]
-
Why: Syringe transfer creates a closed system, minimizing vapor release and splash risk.
-
Step 3: Reaction Monitoring
-
If heating is required, ensure the system is under an inert atmosphere (Nitrogen/Argon).[1]
-
Warning: Do not acidify the reaction mixture without a scrubber.[1] Acidification can liberate HCN (Hydrogen Cyanide) gas if the nitrile group hydrolyzes.[1]
Emergency Response & Disposal
A. Spill Response (The "Evacuate-Evaluate" Method)
If a spill >5 mL occurs outside the hood:
-
Evacuate the immediate area.
-
Wait 10 minutes to allow aerosols to settle (if ventilation is active).
-
Don PPE: Full-face respirator + Tyvek suit.[1]
-
Absorb: Use a chemically inert absorbent (Vermiculite or Sand).[1] Do not use paper towels (combustible).[1]
-
Decontaminate: Wipe the surface with 10% Bleach, then water.[1]
B. First Aid (Cyanide Awareness)
Because this is an aminonitrile, medical personnel must be informed of potential Cyanide or Nitrile poisoning symptoms (dizziness, weakness, rapid breathing).[1]
-
Skin Contact: Wash with soap and water for 15 minutes.[1] Discard contaminated leather shoes immediately (they cannot be decontaminated).[1]
-
Antidote Awareness: Ensure your facility medical officer is aware you are handling aminonitriles.[1] Stocks of Hydroxocobalamin (Cyanokit) are recommended for facilities handling large quantities.[1]
C. Disposal
Segregation is vital to prevent deadly gas generation.[1]
| Waste Stream | Classification | Incompatible With |
| Liquid Waste | Basic Organic Waste (pH > 8) | ACIDS (Generates HCN), OXIDIZERS (Fire/Explosion) |
| Solid Waste | Hazardous Solid (Double Bagged) | Regular Trash |
D. Emergency Workflow Diagram
Figure 2: Step-by-step workflow for managing an aminonitrile spill.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]1]
-
PubChem. (n.d.).[1][3] this compound (Compound).[1][4][5][6] National Library of Medicine.[1] Retrieved February 15, 2026, from [Link]
-
Centers for Disease Control and Prevention (CDC). (2018).[1] NIOSH Pocket Guide to Chemical Hazards: Nitriles. [Link]
-
European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: 3-(methylamino)propanenitrile.[1][7][3][8] Retrieved February 15, 2026, from [Link] (General aminonitrile hazard classification).
Sources
- 1. This compound | C5H10N2 | CID 237546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. Propanenitrile, 3-(methylamino)- | C4H8N2 | CID 69656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 50840-30-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 50840-30-7|2-methyl-3-methylamino-propanenitrile|BLD Pharm [bldpharm.com]
- 6. This compound | 50840-30-7 [sigmaaldrich.com]
- 7. kmpharma.in [kmpharma.in]
- 8. 3-(Methylamino)propanenitrile | CAS#:693-05-0 | Chemsrc [chemsrc.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
